molecular formula C12H14ClFN2O B033446 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride CAS No. 84163-13-3

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Cat. No. B033446
CAS RN: 84163-13-3
M. Wt: 256.7 g/mol
InChI Key: CWPSRUREOSBKBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride involves several steps, including condensation reactions, cyclization, and hydrolysis. Basappa et al. (2004) described a simple and efficient method for synthesizing this compound, highlighting the process involving hydroxylamine sulfate/KOH mediated in situ generated oxime formation and subsequent internal cyclization followed by alkaline hydrolysis of N-protected ketone in one step (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).

Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride has been analyzed through various spectroscopic techniques. Prasad et al. (2018) performed structural exploration and Hirshfeld surface analysis of the compound, confirming its structure with IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride include its involvement in the formation of novel derivatives with antimicrobial and antiproliferative activities. Priya, Basappa, Swamy, and Rangappa (2005) synthesized novel derivatives demonstrating potent antimicrobial activities against various pathogenic strains (Priya, Basappa, Swamy, & Rangappa, 2005). Prasad et al. (2009) explored its antiproliferative effects against carcinoma cells, revealing the significance of the aromatic and heterocyclic moiety for antiproliferative activity (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2009).

Physical Properties Analysis

The physical properties of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The detailed crystal structure and analysis of intermolecular interactions were provided by Prasad et al. (2018) through X-ray diffraction studies and Hirshfeld surface analysis (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and potential for derivative synthesis, illustrate the versatility of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in chemical synthesis and pharmaceutical research. Its ability to form various derivatives with significant antimicrobial and antiproliferative activities highlights its chemical versatility (Priya et al., 2005); (Prasad et al., 2009).

Scientific Research Applications

Synthesis Methodologies

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be synthesized using a simple and efficient method involving hydroxylamine sulfate/KOH mediated in situ oxime formation, followed by internal cyclisation and alkaline hydrolysis of N-protected ketone in one step (Basappa et al., 2004). This methodology provides a framework for producing a series of its potent acetylcholinesterase inhibitors.

Antiproliferative Properties

A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and shown to possess significant antiproliferative effects against various human carcinoma cells, including HeLa, HT-29, MCF-7, and HepG-2 cells. The substitution at the N-terminal of the molecule by a heterocyclic ring plays a crucial role in its antiproliferative activity (Prasad et al., 2009).

Therapeutic and Biological Applications

Cholinesterase Inhibitors

The compound and its derivatives have been studied as cholinesterase inhibitors, with certain structures showing maximum cholinesterase enzyme inhibition. Specifically, the benzisoxazole heterocycle was found to be an appropriate bioisosteric replacement for the benzyl functionality present in the N-benzylpiperidine class of inhibitors, and maximum inhibition was observed when there was a 6-fluoro substituent on the 1,2-benzisoxazole ring (Rangappa & Basappa, 2005).

Antimicrobial Studies

The compound has been evaluated for its efficacy as an antimicrobial agent. Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have shown better inhibitory activity compared to standard drugs against various pathogenic strains, including Bacillus substilis, Escherichia coli, and several fungal species (Priya et al., 2005).

Antipsychotic Properties

Derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have been synthesized and studied for their efficacy as antipsychotic drugs, particularly for their potential to produce minimal Extrapyramidal symptoms (EPS). These studies have focused on the compound's antagonistic actions on central Dopamine D2 and serotonin 5HT2 receptors (Chandra & SharadaA, 2014).

Safety And Hazards

The compound is classified as an irritant . It can cause skin and eye irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling the compound .

properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPSRUREOSBKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233082
Record name R-56109 hydrochloride
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Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

CAS RN

84163-13-3
Record name 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
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Record name R-56109 hydrochloride
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Record name R-56109 hydrochloride
Source EPA DSSTox
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Record name 6-Fluoro-3-(piperidin-4-yl)benz[d]isoxazole hydrochloride
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Record name 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1)
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Record name R-56109 HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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